Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Overview
Description
Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a chloro-fluoro substituted phenyl ring, and a dioxaborolane moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the phenyl ring substituted with chloro and fluoro groups. This intermediate is then subjected to a reaction with tert-butyl carbamate under specific conditions to introduce the carbamate group.
Industrial production methods often involve optimizing these steps to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbamate and boronic ester groups.
Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with various molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in many organic transformations. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate include:
Phenylboronic Acid Pinacol Ester: This compound shares the dioxaborolane moiety but lacks the carbamate and halogen substituents.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.
Properties
CAS No. |
1384313-46-5 |
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Molecular Formula |
C17H24BClFNO4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H24BClFNO4/c1-15(2,3)23-14(22)21-11-9-8-10(19)13(20)12(11)18-24-16(4,5)17(6,7)25-18/h8-9H,1-7H3,(H,21,22) |
InChI Key |
IQWNILOLLURDTI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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